1-(3,5-Dichloro-4-methylphenyl)-3,3-dimethylurea
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Overview
Description
1-(3,5-Dichloro-4-methylphenyl)-3,3-dimethylurea is an organic compound known for its diverse applications in various fields, including agriculture, chemistry, and medicine. This compound is characterized by its unique chemical structure, which includes a urea moiety substituted with a 3,5-dichloro-4-methylphenyl group and two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dichloro-4-methylphenyl)-3,3-dimethylurea typically involves the reaction of 3,5-dichloro-4-methylphenyl isocyanate with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the reactants and the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dichloro-4-methylphenyl)-3,3-dimethylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide; basic conditions.
Major Products:
Oxidation: Urea derivatives with additional oxygen functionalities.
Reduction: Amine derivatives.
Substitution: Substituted urea compounds with different functional groups replacing the chloro substituents.
Scientific Research Applications
1-(3,5-Dichloro-4-methylphenyl)-3,3-dimethylurea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the formulation of pesticides and herbicides due to its effectiveness in controlling various pests and weeds.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloro-4-methylphenyl)-3,3-dimethylurea involves its interaction with specific molecular targets, leading to the inhibition of key biological pathways. For instance, in its role as a pesticide, the compound disrupts the normal functioning of enzymes in pests, leading to their death. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
3,5-Dichloro-4-methylphenyl isocyanate: A precursor in the synthesis of 1-(3,5-Dichloro-4-methylphenyl)-3,3-dimethylurea.
3,5-Dichloro-4-methylphenylamine: Another related compound with similar structural features.
N,N-Dimethylurea: Shares the urea moiety but lacks the substituted phenyl group.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 3,5-dichloro-4-methylphenyl group enhances its reactivity and effectiveness in various applications, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
3-(3,5-dichloro-4-methylphenyl)-1,1-dimethylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O/c1-6-8(11)4-7(5-9(6)12)13-10(15)14(2)3/h4-5H,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVHKEKTLNYQNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)NC(=O)N(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1995005-15-6 |
Source
|
Record name | 1-(3,5-dichloro-4-methylphenyl)-3,3-dimethylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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